

Stiripentol-d9 CAS number and chemical structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Stiripentol-d9

Cat. No.: B1141076

[Get Quote](#)

An In-Depth Technical Guide to Stiripentol-d9

This technical guide provides a comprehensive overview of **Stiripentol-d9**, a deuterated analog of the anticonvulsant drug Stiripentol. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and mechanisms of action.

Chemical Identity and Properties

Stiripentol-d9 is the deuterium-labeled version of Stiripentol, an antiepileptic agent.^[1] The incorporation of deuterium atoms enhances its utility in specific research applications, particularly as an internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).^{[1][2]}

Chemical Structure

The chemical structure of **Stiripentol-d9** is provided below.

Chemical Name: 1-(1,3-benzodioxol-5-yl)-4,4-dimethyl-d3-1-penten-5,5,5-d3-3-ol^[2]

Molecular Formula: C₁₄H₉D₉O₃^[2]

Physicochemical Data

A summary of the key physicochemical properties of **Stiripentol-d9** is presented in the table below.

Property	Value	Reference
CAS Number	1185239-64-8	
Molecular Weight	243.35 g/mol	
Formula Weight	243.3	
Purity	≥99% deuterated forms (d ₁ -d ₉)	
Formulation	A solid	
Solubility	Soluble in Chloroform	
SMILES	<chem>OC(C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])/C=C/C1=CC(OCO2)=C2C=C1</chem>	
InChI Key	IBLNKMRFIPWSOY-QPYRMXHWSA-N	

Experimental Protocols

Generalized Synthesis of Stiripentol

While a specific, detailed protocol for the synthesis of **Stiripentol-d9** is not readily available in the public domain, a general synthesis for Stiripentol can be described, which would be adapted for the deuterated version by using deuterated starting materials. A common method involves a Claisen-Schmidt condensation followed by a regioselective reduction.

Step 1: Claisen-Schmidt Condensation

- Piperonal and pinacolone are reacted in a Claisen-Schmidt condensation to form an α,β -unsaturated ketone (1-(1,3-benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one). To synthesize the d₉ analog, deuterated pinacolone would be required.

Step 2: Regioselective Reduction

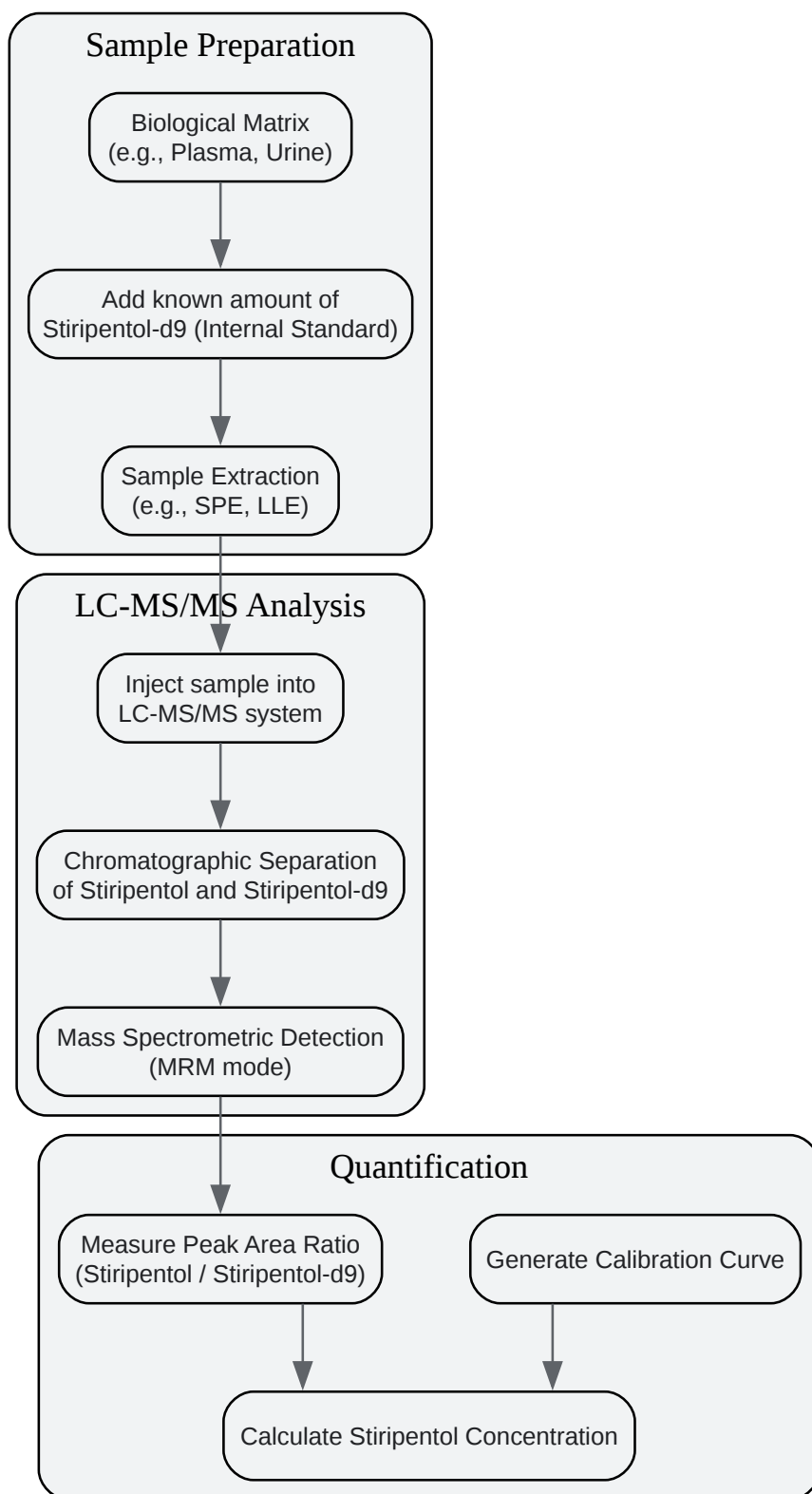
- The resulting α,β -unsaturated ketone is then selectively reduced to the corresponding allylic alcohol, Stiripentol.
- A common method for this is the Luche reduction, which uses sodium borohydride (NaBH_4) and a lanthanide salt like cerium(III) chloride (CeCl_3) to achieve regioselectivity.
- The reaction is typically carried out in a protic solvent such as methanol at a low temperature (e.g., 0 °C) and then stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched, and the product is purified, for example, by crystallization.

Another reported one-pot synthesis involves the Knoevenagel condensation of 3,4-methylenedioxybenzaldehyde (piperonal) with 3,3-dimethyl-2-butanone, followed by a regioselective Luche reduction.

Use as an Internal Standard in Mass Spectrometry

Stiripentol-d9 is intended for use as an internal standard in the quantification of Stiripentol by GC- or LC-MS. A generalized workflow for this application is as follows:

Workflow for Quantification of Stiripentol using **Stiripentol-d9**



[Click to download full resolution via product page](#)

Caption: Workflow for using **Stiripentol-d9** in quantitative analysis.

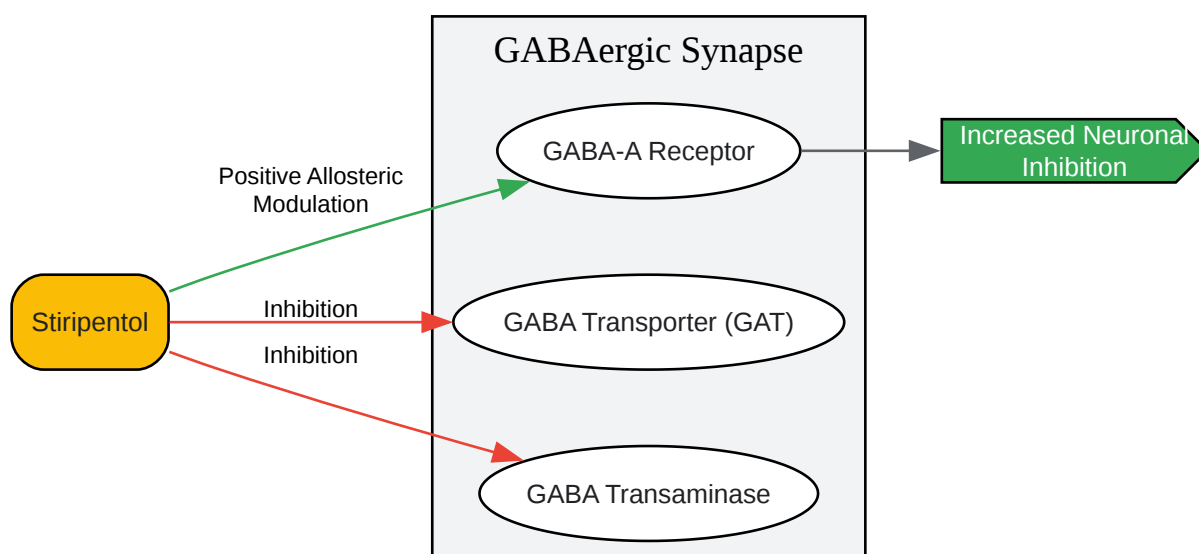
Mechanism of Action of Stiripentol

The anticonvulsant effect of Stiripentol is not fully understood but is thought to involve multiple mechanisms.

Potentialiation of GABAergic Neurotransmission

Stiripentol enhances the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). It achieves this through several actions:

- **Positive Allosteric Modulation of GABA-A Receptors:** Stiripentol binds to GABA-A receptors at a site distinct from benzodiazepines, increasing the duration of the chloride channel opening. This action potentiates GABA-mediated inhibition.
- **Inhibition of GABA Reuptake and Degradation:** Stiripentol may increase GABA levels in the brain by inhibiting its reuptake via GABA transporters and by blocking its degradation by the enzyme GABA transaminase.



[Click to download full resolution via product page](#)

Caption: Stiripentol's modulation of GABAergic neurotransmission.

Inhibition of Lactate Dehydrogenase (LDH)

Stiripentol is an inhibitor of the enzyme lactate dehydrogenase (LDH), which is involved in neuronal energy metabolism. By inhibiting the conversion of pyruvate to lactate and vice versa, Stiripentol may reduce neuronal excitability. This mechanism is thought to mimic a ketogenic diet, where the brain's energy source shifts from glucose to ketone bodies, which have a regulatory effect on neuronal excitation.

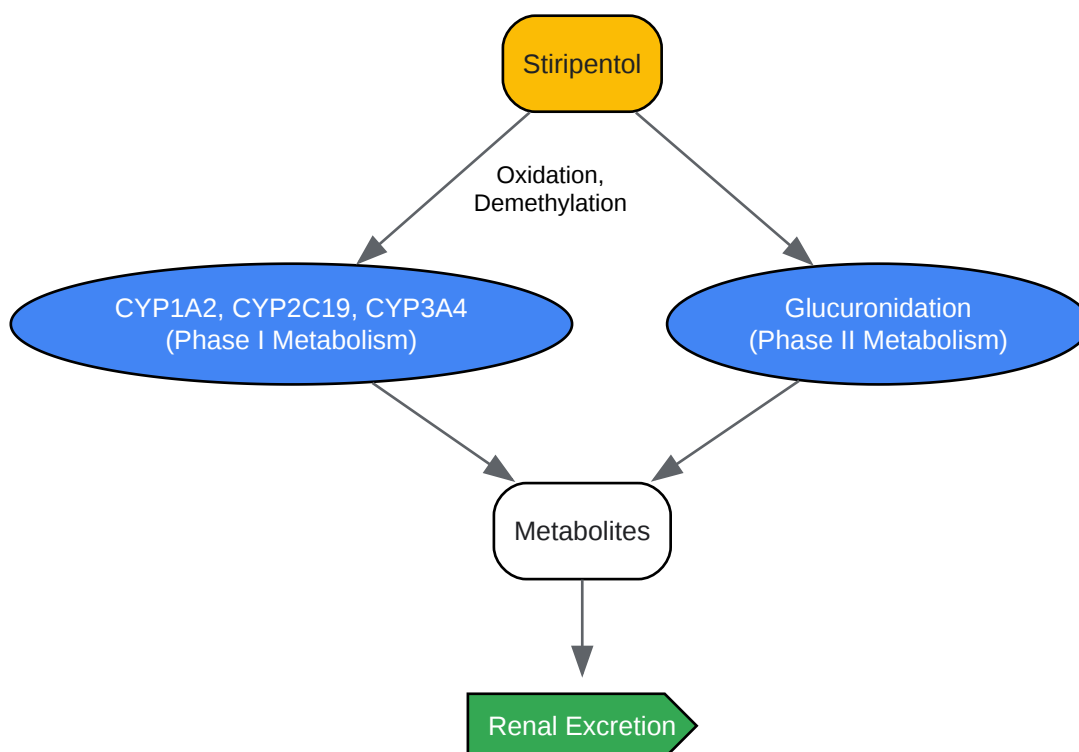
Inhibition of Cytochrome P450 Enzymes

Stiripentol is a significant inhibitor of several cytochrome P450 (CYP) isoenzymes, including CYP1A2, CYP2C19, and CYP3A4. This leads to pharmacokinetic interactions with other drugs metabolized by these enzymes, increasing their plasma concentrations and potentially their therapeutic effects and adverse reactions. This is particularly relevant when Stiripentol is used as an adjunctive therapy with other antiseizure medications like clobazam.

Enzyme Inhibited	Potential Effect	Reference
CYP2C19	Increases levels of clobazam's active metabolite, norclobazam.	
CYP3A4	Increases levels of clobazam.	
CYP1A2	Affects metabolism of various drugs.	
CYP2C8, CYP2D6	May increase concentrations of substrate drugs.	

Metabolism of Stiripentol

Stiripentol is extensively metabolized in the liver, primarily by CYP1A2, CYP2C19, and CYP3A4. The main metabolic pathways include demethylation, glucuronidation, and oxidative cleavage of the methylenedioxy ring. The resulting metabolites are predominantly excreted through the kidneys.



[Click to download full resolution via product page](#)

Caption: Metabolic pathway of Stiripentol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [Stiripentol-d9 CAS number and chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1141076#stiripentol-d9-cas-number-and-chemical-structure\]](https://www.benchchem.com/product/b1141076#stiripentol-d9-cas-number-and-chemical-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com